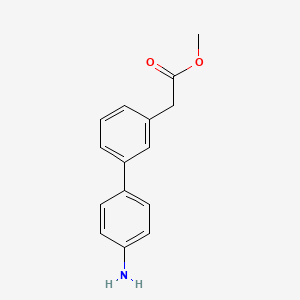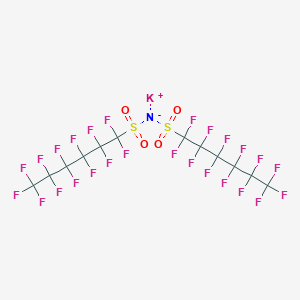
Potassium bis((perfluorohexyl)sulfonyl)amide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Potassium bis((perfluorohexyl)sulfonyl)amide is a chemical compound known for its unique properties and applications in various fields. It is a white powder that is soluble in water and has a melting point of approximately 100°C . This compound has gained attention due to its use in molten salt batteries, hard coat films, conductive films, and antistatic adhesives .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Potassium bis((perfluorohexyl)sulfonyl)amide involves several steps. One common method includes the reaction of chlorosulfonic acid with nickel chloride at elevated temperatures (105-115°C) to form chlorosulfonyl isocyanate . This intermediate is then reacted with potassium carbonate and hexafluoropropylene oxide in the presence of ethyl acetate at 20-30°C . The reaction mixture is stirred for several hours, filtered, and the solvent is removed under reduced pressure to yield the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and product quality .
Analyse Chemischer Reaktionen
Types of Reactions
Potassium bis((perfluorohexyl)sulfonyl)amide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form higher oxidation state products.
Reduction: It can be reduced using suitable reducing agents to form lower oxidation state products.
Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction may produce sulfonamides .
Wissenschaftliche Forschungsanwendungen
Potassium bis((perfluorohexyl)sulfonyl)amide has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of Potassium bis((perfluorohexyl)sulfonyl)amide involves its interaction with specific molecular targets and pathways. The compound can act as an electrolyte, facilitating the movement of ions in electrochemical cells . It can also interact with biological molecules, potentially affecting their function and activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Potassium bis(fluorosulfonyl)imide
- Potassium bis(trifluoromethanesulfonyl)imide
- Potassium bis(perfluorobutanesulfonyl)imide
Uniqueness
Potassium bis((perfluorohexyl)sulfonyl)amide is unique due to its longer perfluoroalkyl chain, which imparts distinct properties such as higher thermal stability and improved solubility in certain solvents . This makes it particularly suitable for applications in high-temperature environments and specialized industrial processes .
Eigenschaften
Molekularformel |
C12F26KNO4S2 |
|---|---|
Molekulargewicht |
819.3 g/mol |
IUPAC-Name |
potassium;bis(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexylsulfonyl)azanide |
InChI |
InChI=1S/C12F26NO4S2.K/c13-1(14,5(21,22)9(29,30)31)3(17,18)7(25,26)11(35,36)44(40,41)39-45(42,43)12(37,38)8(27,28)4(19,20)2(15,16)6(23,24)10(32,33)34;/q-1;+1 |
InChI-Schlüssel |
KPWPTIQELOCXAE-UHFFFAOYSA-N |
Kanonische SMILES |
C(C(C(C(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(C(C(F)(F)F)(F)F)(F)F.[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


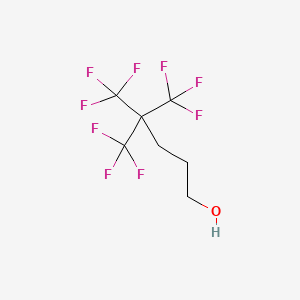
![1-[2-(2-Thienyl)phenyl]ethanone](/img/structure/B12860862.png)
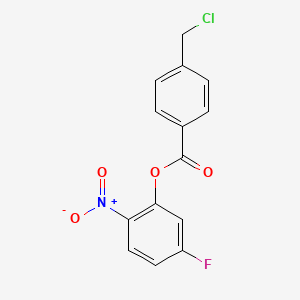

![2-(Chloromethyl)-7-(trifluoromethyl)benzo[d]oxazole](/img/structure/B12860887.png)
![8,8-Difluoro-3-hydroxybicyclo[4.2.0]octa-1(6),2,4-trien-7-one](/img/structure/B12860888.png)
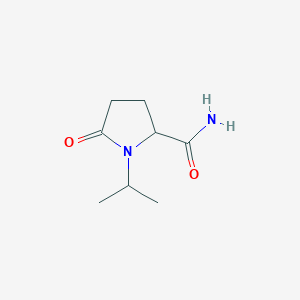
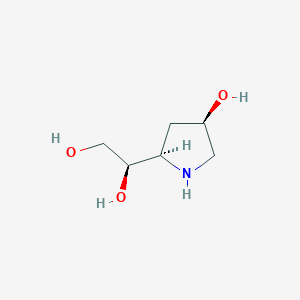
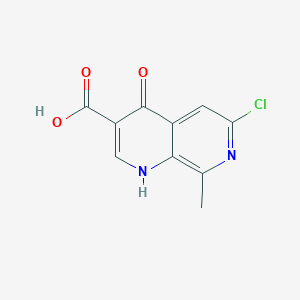
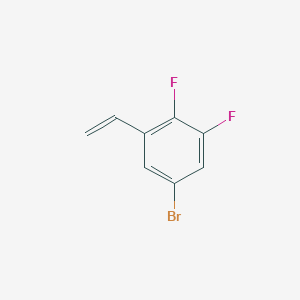

![2-(Carboxy(hydroxy)methyl)benzo[d]oxazole-6-acetic acid](/img/structure/B12860920.png)
![5-Benzyl-N-phenylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxamide](/img/structure/B12860922.png)
